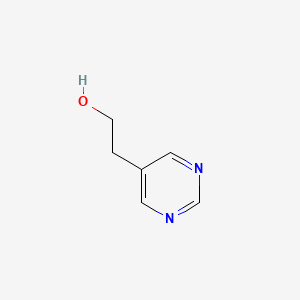

2-(Pyrimidin-5-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

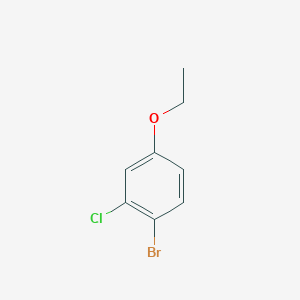

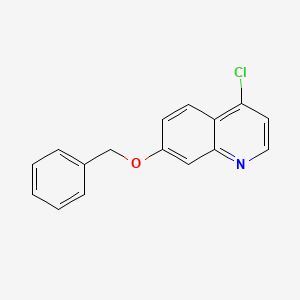

“2-(Pyrimidin-5-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O . It is a solid or liquid substance and is used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “2-(Pyrimidin-5-yl)ethanol”, involves multiple steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another process for the preparation of similar compounds involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacting with a variety of amidinium salts .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-5-yl)ethanol” can be analyzed using various spectroscopic techniques such as IR, NMR, and UV-Vis . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Physical And Chemical Properties Analysis

“2-(Pyrimidin-5-yl)ethanol” is a solid or liquid substance . The storage temperature is recommended to be at room temperature in a sealed, dry environment .科学的研究の応用

Anticancer Applications

5-Pyrimidineethanol: serves as a building block in the synthesis of various anticancer agents. Its pyrimidine core is a key feature in several FDA-approved drugs, such as Pazopanib , which is a multi-targeted receptor tyrosine kinase inhibitor . The pyrimidine scaffold is integral to the drug’s ability to block tumor growth and inhibit angiogenesis, showcasing its potential in cancer therapeutics.

Antimicrobial and Antifungal Agents

The structural diversity of pyrimidine derivatives, including those derived from 5-Pyrimidineethanol, allows for their use in developing antimicrobial and antifungal medications. These compounds can disrupt the synthesis of nucleic acids in pathogens, thereby inhibiting their growth and proliferation .

Cardiovascular Therapeutics

Pyrimidine derivatives are known to exhibit cardiovascular benefits. They can act as calcium channel blockers, which are essential in treating hypertension and other heart-related conditions. The pyrimidine moiety in these compounds interacts with the calcium channels, helping to regulate heart rhythm and blood pressure .

Central Nervous System (CNS) Agents

Due to its electron-rich aromatic nature, 5-Pyrimidineethanol-based compounds have applications in CNS-active agents. They can serve as antidepressants and anticonvulsants, providing therapeutic benefits for neurological disorders and chronic pain management .

Anti-Inflammatory and Analgesic Activities

The pyrimidine ring in 5-Pyrimidineethanol can be modified to produce anti-inflammatory and analgesic drugs. These compounds can modulate the body’s inflammatory response and provide relief from pain, making them valuable in treating conditions like arthritis .

Antidiabetic Agents

Pyrimidine-based compounds, including those derived from 5-Pyrimidineethanol, have been explored for their antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in regulating insulin levels and managing blood glucose concentrations .

Antiviral and Anti-HIV Drugs

The versatility of the pyrimidine scaffold extends to the development of antiviral agents, including those targeting HIV. By interfering with viral replication, these compounds can be effective in controlling the spread of viral infections .

Hair Disorders Treatments

Research has indicated that pyrimidine derivatives can be beneficial in treating hair disorders. They can influence hair growth and health, providing a novel approach to managing conditions like alopecia .

Safety and Hazards

将来の方向性

The future directions for “2-(Pyrimidin-5-yl)ethanol” could involve further exploration of its potential biological activities. For instance, some pyrimidine derivatives have been found to exhibit better anti-fibrotic activities than certain existing drugs . Therefore, “2-(Pyrimidin-5-yl)ethanol” and its derivatives might be developed into novel anti-fibrotic drugs .

作用機序

Target of Action

Pyrimidine derivatives have been known to interact with various targets, including cdk2 inhibitors . The role of these targets varies, but they often play crucial roles in cellular processes such as cell cycle regulation .

Mode of Action

Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their targets .

Result of Action

Pyrimidine derivatives have been shown to have a variety of effects, often related to their interaction with their targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the action of chemical compounds .

特性

IUPAC Name |

2-pyrimidin-5-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-2-1-6-3-7-5-8-4-6/h3-5,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMNOIPKWUBEAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622720 |

Source

|

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)ethanol | |

CAS RN |

875251-47-1 |

Source

|

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)